N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide
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Overview
Description
N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a pyridine moiety and a phenoxypropanamide group, making it a versatile scaffold in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine substituent. The final step involves the coupling of the pyrazole derivative with 2-phenoxypropanamide under specific reaction conditions, such as the use of a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit phosphodiesterase enzymes by binding to their active sites, thereby modulating the levels of cyclic nucleotides within cells . This interaction can affect various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-N-(2-methyl-5-pyridin-2-ylpyrazol-3-yl)-4-pyridin-4-ylpyrazole-3-carboxamide
- 6-Cyclopropyl-N-(2-methyl-5-pyridin-2-ylpyrazol-3-yl)-3-(pyrimidin-5-ylamino)pyridine-2-carboxamide
Uniqueness
N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide stands out due to its unique combination of a pyrazole ring with a pyridine moiety and a phenoxypropanamide group. This structure provides a distinct set of chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14(25-16-8-4-3-5-9-16)19(24)21-13-15-12-18(22-23(15)2)17-10-6-7-11-20-17/h3-12,14H,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVVENRKBYPBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NN1C)C2=CC=CC=N2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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